Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate
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Overview
Description
Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with sodium acetate under specific conditions. The process may include steps such as halogenation, nucleophilic substitution, and purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, controlled temperature, and pressure conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)isonicotinic acid
- 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine
Comparison: Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C8H4BrF3NNaO2 |
---|---|
Molecular Weight |
306.01 g/mol |
IUPAC Name |
sodium;2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H5BrF3NO2.Na/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15;/h1,3H,2H2,(H,14,15);/q;+1/p-1 |
InChI Key |
PYNLGLOVYSUYHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1Br)CC(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
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